molecular formula C8H12CaO5 B14041658 [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate

[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate

Cat. No.: B14041658
M. Wt: 228.26 g/mol
InChI Key: MPNYMKXWIGWBSX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium methacrylate hydrate is a chemical compound with the formula C₈H₁₀CaO₄·xH₂O. It is a calcium salt of methacrylic acid and is commonly used in various industrial and scientific applications. This compound is known for its role in polymerization processes and its ability to form stable complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium methacrylate hydrate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide, resulting in the formation of calcium methacrylate hydrate. The reaction can be represented as follows: [ \text{2CH}_2\text{C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{(CH}_2\text{C(CH}_3\text{)COO)}_2\text{Ca} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, calcium methacrylate hydrate is produced using large-scale reactors where methacrylic acid and calcium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its hydrated form .

Chemical Reactions Analysis

Types of Reactions: Calcium methacrylate hydrate undergoes various chemical reactions, including:

    Polymerization: It can participate in radical polymerization reactions to form polymers with specific properties.

    Substitution Reactions: It can react with other acids or bases to form different calcium salts.

Common Reagents and Conditions:

    Radical Polymerization: This reaction typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions.

    Substitution Reactions: These reactions often involve the use of strong acids or bases to facilitate the exchange of the methacrylate group with other functional groups.

Major Products Formed:

Scientific Research Applications

Calcium methacrylate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium methacrylate hydrate involves its ability to form stable complexes with other molecules. In polymerization reactions, it acts as a monomer that can undergo radical polymerization to form long polymer chains. The presence of calcium ions in the compound also plays a crucial role in stabilizing the polymer structure and enhancing its mechanical properties .

Comparison with Similar Compounds

Uniqueness: Calcium methacrylate hydrate is unique due to its ability to participate in radical polymerization reactions and form stable complexes with other molecules. Its incorporation into dental materials and self-healing concrete highlights its versatility and wide range of applications .

Properties

Molecular Formula

C8H12CaO5

Molecular Weight

228.26 g/mol

IUPAC Name

calcium;2-methylprop-2-enoate;hydrate

InChI

InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2

InChI Key

MPNYMKXWIGWBSX-UHFFFAOYSA-L

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.